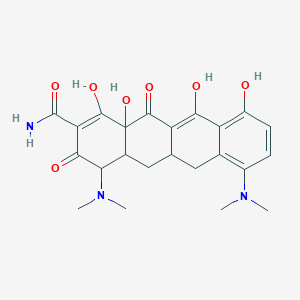
Boc-LRR-AMC (trifluoroacetate salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-LRR-AMC (trifluoroacetate salt) is a fluorogenic substrate used primarily for the trypsin-like activity of the 26S proteasome or 20S proteolytic core . This compound is significant in biochemical research due to its ability to release a fluorescent moiety, amino-4-methylcoumarin (AMC), upon enzymatic cleavage, which can be quantified to measure proteasome activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-LRR-AMC (trifluoroacetate salt) involves the protection of amino acids and the coupling of these protected amino acids to form the desired peptide sequence. The process typically includes:
Protection of Amino Acids: The amino acids leucine, arginine, and arginine are protected using tert-butoxycarbonyl (Boc) groups.
Coupling Reactions: The protected amino acids are sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the peptide chain.
Introduction of the Fluorogenic Group: The fluorogenic group, amino-4-methylcoumarin (AMC), is introduced at the C-terminus of the peptide.
Deprotection and Purification: The Boc groups are removed under acidic conditions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Boc-LRR-AMC (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves:
- Large-scale synthesis of protected amino acids.
- Automated peptide synthesizers for efficient coupling reactions.
- Large-scale purification using preparative HPLC.
- Strict quality control measures to ensure product consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-LRR-AMC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteolytic enzymes, specifically the trypsin-like activity of the 26S proteasome or 20S proteolytic core .
Common Reagents and Conditions
Enzymatic Cleavage: The primary reaction involves the cleavage of the peptide bond by the proteasome, releasing the fluorescent moiety, amino-4-methylcoumarin (AMC).
Reaction Conditions: The enzymatic reactions are typically carried out in buffered solutions at physiological pH (around 7.2) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of Boc-LRR-AMC (trifluoroacetate salt) is amino-4-methylcoumarin (AMC), which exhibits fluorescence that can be measured to quantify proteasome activity .
Applications De Recherche Scientifique
Boc-LRR-AMC (trifluoroacetate salt) has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of proteasomes and other proteolytic enzymes.
Cell Biology: Employed in assays to measure proteasome activity in various cell types and tissues.
Medicine: Utilized in research to understand the role of proteasomes in diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of proteasome inhibitors and other therapeutic agents
Mécanisme D'action
The mechanism of action of Boc-LRR-AMC (trifluoroacetate salt) involves its cleavage by the trypsin-like activity of the 26S proteasome or 20S proteolytic core. Upon cleavage, the compound releases amino-4-methylcoumarin (AMC), which fluoresces. This fluorescence can be measured to quantify the activity of the proteasome. The molecular targets are the proteolytic subunits of the proteasome, and the pathway involves the hydrolysis of the peptide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Leu-Arg-Arg-AMC: Another fluorogenic substrate with a similar peptide sequence.
Ac-RLR-AMC: A fluorogenic substrate for the 26S proteasome, similar in function but with different protecting groups.
Uniqueness
Boc-LRR-AMC (trifluoroacetate salt) is unique due to its specific peptide sequence and the use of trifluoroacetate as a counterion, which enhances its solubility and stability. Its high purity and well-defined fluorescence properties make it a valuable tool in proteasome research .
Propriétés
Formule moléculaire |
C35H53F3N10O9 |
|---|---|
Poids moléculaire |
814.9 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H52N10O7.C2HF3O2/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20;3-2(4,5)1(6)7/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t22-,23-,24-;/m0./s1 |
Clé InChI |
WBHVYNXRSPOHJK-NYTZCTPBSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


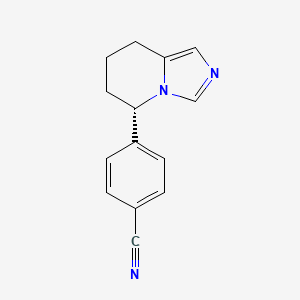
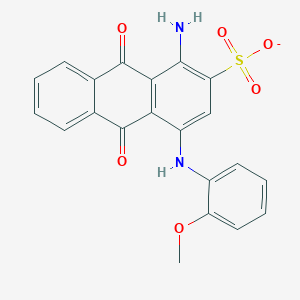

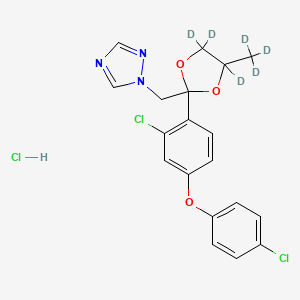
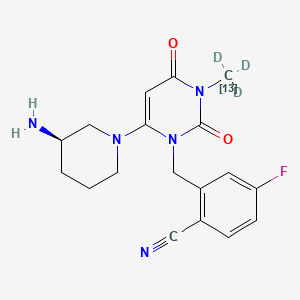
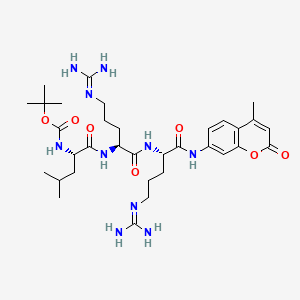
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
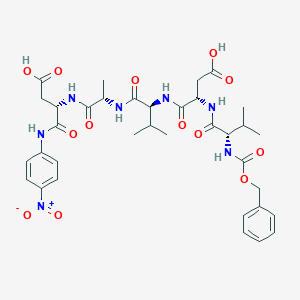
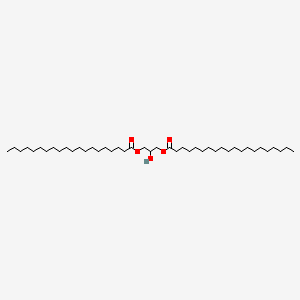
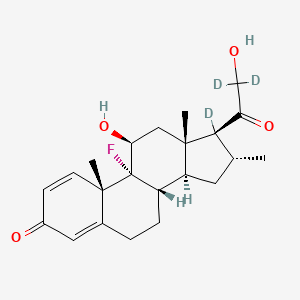
![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)
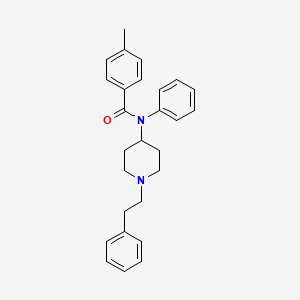
![3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B10814756.png)
